5-(4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound features a fused polyheterocyclic core comprising a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione scaffold. Key structural elements include:
- 4-methylphenyl substituents at positions 5 (pyrrolo-triazole ring) and 3 (oxadiazole ring).
- A 1,2,4-oxadiazole moiety linked via a methyl group to the pyrrolo-triazole core.
Synthetic routes for analogous compounds (e.g., via cyclocondensation or nucleophilic substitution) are described in –4, which highlight the use of reagents like monochloroacetic acid or sodium hydroxide under reflux conditions . Structural characterization typically employs NMR, IR, and mass spectrometry, with crystallographic refinement using SHELXL .
Properties
IUPAC Name |
5-(4-methylphenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3/c1-12-3-7-14(8-4-12)19-22-16(30-24-19)11-26-18-17(23-25-26)20(28)27(21(18)29)15-9-5-13(2)6-10-15/h3-10,17-18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMIQVXNQDTHLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)C)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.
Introduction of p-Tolyl Groups: The p-tolyl groups are introduced through electrophilic aromatic substitution reactions, using reagents such as p-tolyl halides.
Formation of the Oxadiazole Moiety: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between the target compound and related analogs:
Key Observations:
Substituent Effects: The 4-methylphenyl groups in the target compound may enhance lipophilicity compared to halogenated analogs (e.g., 1171668-31-7 with 4-chlorophenyl and 3-fluoro-4-methylphenyl) .
Heterocyclic Core Variations :
- Replacement of the 1,2,4-oxadiazole in the target compound with a thiazole (as in pyrazoline-thiazole hybrids) alters electronic properties and binding interactions, as seen in antimicrobial assays .
- The pyrrolo-triazole-dione core in the target compound is structurally distinct from the pyrrolo-isoxazole-dione in 1005042-07-8, which may influence metabolic stability .
Synthetic Complexity :
- The target compound requires multi-step synthesis involving oxadiazole formation and triazole cyclization, similar to methods in –3 .
- Crystallographic validation (e.g., via SHELX or ORTEP) is critical for confirming the stereochemistry of fused rings .
Research Findings and Implications
- Bioactivity Gaps : Unlike its halogenated analogs (e.g., 1171668-31-7), the target compound lacks reported bioactivity. Molecular docking studies (as in ) could predict interactions with therapeutic targets by analyzing substituent-driven affinity changes .
- Structural Similarity Networks : Clustering based on Tanimoto coefficients or Murcko scaffolds (–11) may identify analogs with shared chemotypes, aiding in lead optimization .
- Metabolite Profiling : Techniques like LC-MS/MS and molecular networking () could dereplicate the compound in complex mixtures, accelerating drug discovery .
Biological Activity
The compound 5-(4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
This compound features a pyrrolo[3,4-d][1,2,3]triazole core fused with an oxadiazole ring and substituted phenyl groups. Its molecular formula is with a molecular weight of approximately 366.39 g/mol.
Biological Activity Overview
The biological activities of compounds containing oxadiazole and triazole moieties have been extensively studied. These activities include:
- Anticancer : Compounds with oxadiazole derivatives have shown significant anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest.
- Antimicrobial : The presence of oxadiazole in the structure often correlates with enhanced antibacterial and antifungal activity.
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory effects by inhibiting key inflammatory pathways.
Anticancer Activity
Research indicates that oxadiazole derivatives can inhibit various cancer cell lines. For example:
- In vitro studies demonstrated that related compounds exhibit cytotoxicity against human cervical (HeLa), colon adenocarcinoma (Caco-2), and lung adenocarcinoma (A549) cell lines with IC50 values ranging from 10 to 50 µM .
- A derivative similar to the target compound showed significant inhibition of tumor growth in xenograft models .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Antibacterial assays revealed that derivatives exhibited activity against Gram-positive and Gram-negative bacteria. For instance, compounds showed Minimum Inhibitory Concentration (MIC) values as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli .
- Fungal activity was assessed against Candida albicans and Aspergillus niger with promising results indicating potential for treating fungal infections .
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented:
- Compounds were found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response .
- In vivo studies demonstrated reduced edema in animal models when treated with oxadiazole derivatives .
Case Studies
Several studies have focused on the synthesis and biological evaluation of oxadiazole-containing compounds:
- Synthesis of Novel Derivatives : A study synthesized various oxadiazole derivatives and evaluated their biological activities. Notably, one derivative showed an IC50 value of 92.4 µM across multiple cancer cell lines .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the phenyl ring significantly influenced the biological activity. For instance, introducing electron-withdrawing groups enhanced anticancer potency .
Data Tables
| Biological Activity | Compound | IC50/EC50 Value | Target |
|---|---|---|---|
| Anticancer | Similar Derivative | 10 - 50 µM | HeLa, Caco-2 |
| Antibacterial | Target Compound | 16 µg/mL | S. aureus |
| Antifungal | Target Compound | 32 µg/mL | C. albicans |
| Anti-inflammatory | Similar Derivative | N/A | COX inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
